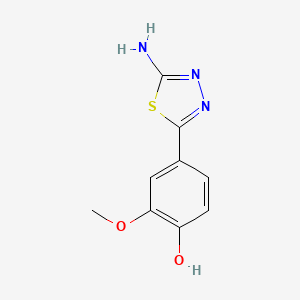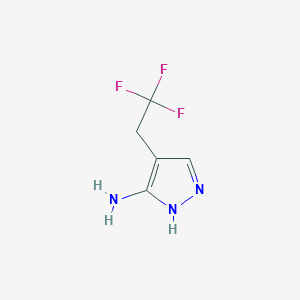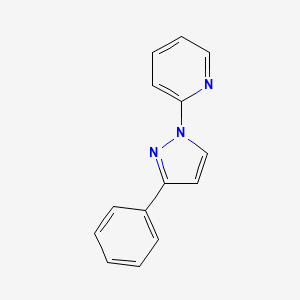
2-(3-Phenyl-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-phenyl-1H-pyrazole with 2-bromopyridine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Introduction of various substituents on the pyridine ring.
Scientific Research Applications
2-(3-Phenyl-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-(1H-Pyrazol-1-yl)pyridine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(1H-Pyrazol-3-yl)pyridine
Comparison: 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of a phenyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole-pyridine derivatives, potentially enhancing its binding affinity to specific targets and its overall stability in various applications .
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(3-phenylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)13-9-11-17(16-13)14-8-4-5-10-15-14/h1-11H |
InChI Key |
RKXRIMKWGHBIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
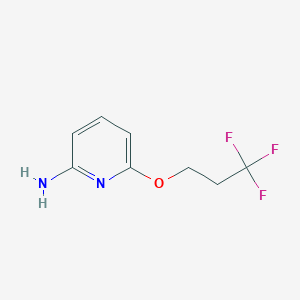
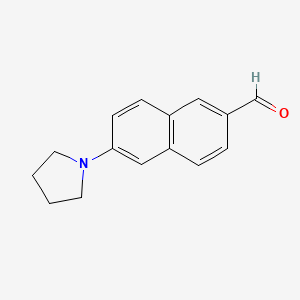
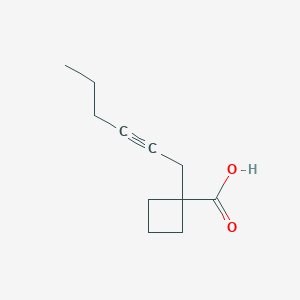
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
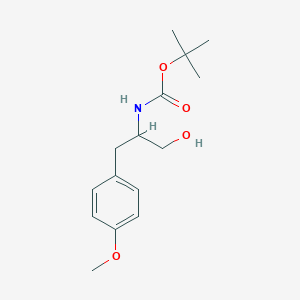
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
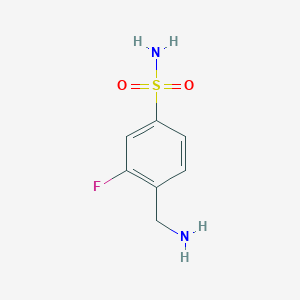
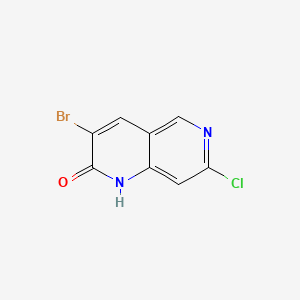

![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
